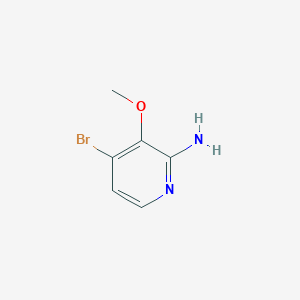

4-Bromo-3-methoxypyridin-2-amine

CAS No.: 1804876-78-5

Cat. No.: VC5676131

Molecular Formula: C6H7BrN2O

Molecular Weight: 203.039

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1804876-78-5 |

|---|---|

| Molecular Formula | C6H7BrN2O |

| Molecular Weight | 203.039 |

| IUPAC Name | 4-bromo-3-methoxypyridin-2-amine |

| Standard InChI | InChI=1S/C6H7BrN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9) |

| Standard InChI Key | GNIQIEYMMMXCJT-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CN=C1N)Br |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound features a pyridine ring substituted with an amino group at position 2, a methoxy group at position 3, and a bromine atom at position 4. Its molecular formula is C₆H₇BrN₂O, with a molecular weight of 203.04 g/mol . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | 1.5±0.1 g/cm³ (analog estimate) | |

| Solubility | Slightly soluble in water | |

| LogP (Partition Coefficient) | 2.26 (predicted) |

The SMILES notation is COC1=C(C=CN=C1N)Br, and its InChIKey is GNIQIEYMMMXCJT-UHFFFAOYSA-N .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) analysis of a related synthesis intermediate, 3-bromo-2-methoxypyridin-4-amine, reveals:

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most efficient route involves bromination of 2-methoxypyridin-4-amine using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 25°C for 4 hours :

-

Reagents: 2-Methoxypyridin-4-amine, NBS (1:1 molar ratio).

-

Conditions: Stirring at room temperature, followed by purification via column chromatography (SiO₂, petroleum ether/EtOAc).

Industrial Considerations

Large-scale production may employ continuous flow reactors to optimize halogenation efficiency. Automated systems ensure precise control over temperature and reagent stoichiometry, minimizing byproducts.

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

The compound’s reactive bromine and amino groups enable diverse transformations:

-

Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups at the bromine position .

-

Nucleophilic Aromatic Substitution (SNAr): Methoxy and amino groups activate the ring for substitutions, facilitating the synthesis of polyfunctionalized pyridines .

| Hazard Statement | Code | Precautionary Measures |

|---|---|---|

| Skin irritation | H315 | Wear protective gloves/clothing |

| Serious eye irritation | H319 | Use eye/face protection |

| Respiratory irritation | H335 | Avoid inhalation of dust |

| Harmful if swallowed | H302 | Do not eat/drink during handling |

Exposure Controls

-

Engineering Controls: Use fume hoods to limit airborne exposure .

-

Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles .

Regulatory and Environmental Considerations

Environmental Impact

No ecotoxicological data is available, but brominated compounds generally require careful disposal to prevent groundwater contamination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume